molecular formula C5H11N2O7P B14734991 O-Phosphono-L-serylglycine CAS No. 6665-42-5

O-Phosphono-L-serylglycine

Cat. No.: B14734991
CAS No.: 6665-42-5
M. Wt: 242.12 g/mol
InChI Key: MITJPLNDUBOEOW-VKHMYHEASA-N
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Description

O-Phosphono-L-serylglycine: is a compound that belongs to the family of phosphono amino acids It is a derivative of L-serine, where the hydroxyl group of serine is replaced by a phosphono group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Phosphono-L-serylglycine typically involves the phosphorylation of L-serine. One common method is the reaction of L-serine with a phosphonating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: O-Phosphono-L-serylglycine can undergo various chemical reactions, including:

    Oxidation: The phosphono group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphono group to a phosphine oxide.

    Substitution: The hydroxyl group in the serine moiety can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: O-Phosphono-L-serylglycine is used as a building block in the synthesis of peptides and proteins. It is also employed in the study of enzyme mechanisms and as a ligand in coordination chemistry .

Biology: In biological research, this compound is used to study phosphorylation processes and protein interactions. It serves as a model compound for understanding the role of phosphono groups in biological systems .

Medicine: The compound has potential therapeutic applications, particularly in the development of enzyme inhibitors and as a precursor for drug synthesis. It is also investigated for its role in metabolic pathways and disease mechanisms .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

O-Phosphono-L-serylglycine exerts its effects primarily through interactions with enzymes and proteins. The phosphono group mimics the phosphate group in biological systems, allowing the compound to act as an enzyme inhibitor or activator. It targets specific molecular pathways involved in phosphorylation and dephosphorylation processes, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: O-Phosphono-L-serylglycine is unique due to its specific combination of serine and glycine moieties, which provides distinct biochemical properties. Its ability to participate in both phosphorylation and peptide synthesis makes it a versatile compound in research and industrial applications .

Properties

CAS No.

6665-42-5

Molecular Formula

C5H11N2O7P

Molecular Weight

242.12 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]acetic acid

InChI

InChI=1S/C5H11N2O7P/c6-3(2-14-15(11,12)13)5(10)7-1-4(8)9/h3H,1-2,6H2,(H,7,10)(H,8,9)(H2,11,12,13)/t3-/m0/s1

InChI Key

MITJPLNDUBOEOW-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)OP(=O)(O)O

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)OP(=O)(O)O

Origin of Product

United States

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